7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one

Description

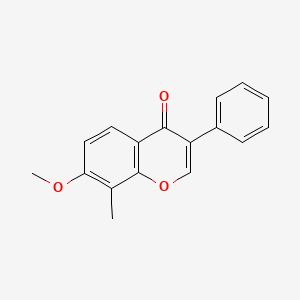

7-Methoxy-8-methyl-3-phenyl-4H-chromen-4-one is a chromen-4-one derivative characterized by a benzopyran-4-one scaffold with substitutions at positions 3 (phenyl), 7 (methoxy), and 8 (methyl). The molecular formula of this compound is C₁₇H₁₄O₃, with a molecular weight of 266.29 g/mol (exact mass: 266.09400) . Its structure (Figure 1) includes a planar aromatic system, with the methoxy group at position 7 enhancing lipophilicity and the methyl group at position 8 influencing steric interactions. Limited direct synthesis or biological data are available for this specific compound in the provided evidence, but structurally analogous derivatives offer insights into its properties .

Properties

IUPAC Name |

7-methoxy-8-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-15(19-2)9-8-13-16(18)14(10-20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMHSFKLMZHZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a base-catalyzed cyclization of 2-hydroxyacetophenone derivatives with suitable aldehydes. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-8-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman derivatives .

Scientific Research Applications

Medicinal Chemistry

7-Methoxy-8-methyl-3-phenyl-4H-chromen-4-one has shown promise in medicinal applications due to its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, modulating inflammatory pathways and offering therapeutic benefits for chronic inflammatory conditions.

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

The biological activity of this compound has been extensively studied:

- Antioxidant Effects : It demonstrates significant antioxidant activity by scavenging free radicals, which can help prevent oxidative stress-related cellular damage.

- Enzyme Inhibition : Investigations into its mechanism of action reveal that it may act as an enzyme inhibitor, binding to active sites and blocking their activity, which is crucial for its therapeutic potential.

Material Science

The unique structural features of this compound make it a candidate for developing advanced materials:

- Optical Properties : Its chromenone core can be utilized in the synthesis of materials with specific optical characteristics, beneficial for applications in photonics and optoelectronics.

Case Studies

A few notable studies highlight the compound's potential:

-

Study on Anti-inflammatory Effects :

- Researchers investigated the compound's ability to inhibit inflammatory mediators in vitro. Results showed a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory agent in therapeutic applications.

-

Anticancer Research :

- In a study assessing various derivatives of chromenones, this compound exhibited potent cytotoxicity against breast cancer cells, suggesting its utility in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties of Chromen-4-One Derivatives

Key Observations :

- Position 7 vs. 8 Substitutions : Methoxy at position 7 increases lipophilicity, whereas hydroxyl groups (e.g., 8-hydroxy in ) improve solubility but reduce metabolic stability.

- Methyl vs. Methylthio : Methylthio at position 2 (compound 2 in ) introduces sulfur-based reactivity, which may influence antioxidant or enzyme-inhibitory activities.

Physicochemical Properties

Melting Points :

- Methylthio-substituted derivatives (e.g., compound 2 in ) exhibit lower melting points (105°C) compared to sulfonyl derivatives (187°C for compound 3 in ), reflecting reduced crystallinity due to sulfur’s bulkiness.

- Hydroxyl groups (e.g., 7-hydroxy in ) lower melting points by promoting hydrogen bonding and amorphous solid formation.

Lipophilicity (LogP) :

- The target compound’s predicted LogP is 3.78 (estimated from ), higher than hydroxylated analogs (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, LogP ~2.5), making it more membrane-permeable .

Biological Activity

7-Methoxy-8-methyl-3-phenyl-4H-chromen-4-one, a member of the chromenone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure:

- CAS Number: 62100-81-6

- Molecular Formula: C17H16O3

- Molecular Weight: 284.31 g/mol

- IUPAC Name: 7-methoxy-8-methyl-3-phenylchromen-4-one

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

-

Enzyme Inhibition:

- The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are crucial in neurodegenerative diseases and inflammation, respectively.

-

Antioxidant Activity:

- It exhibits significant antioxidant properties, which may protect cells from oxidative stress and related damage.

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound has potential antimicrobial activity against various pathogens.

Enzyme Inhibition Studies

A study highlighted the compound's effectiveness as an AChE inhibitor with an IC50 value of approximately 0.27 μM, indicating strong potential for neuroprotective applications in conditions such as Alzheimer's disease .

Antioxidant Activity

In vitro assays demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in cellular models, suggesting its role as a potent antioxidant .

Antimicrobial Activity

Research conducted on various derivatives of chromenone compounds indicated that this compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial agents .

Case Studies

- Neuroprotective Effects:

- Anti-inflammatory Potential:

Comparative Analysis with Related Compounds

| Compound Name | AChE Inhibition IC50 (μM) | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 0.27 | High | Moderate |

| 7-Methoxy-coumarin derivative | 0.62 | Moderate | High |

| 8-Methyl-coumarin derivative | 0.45 | Low | Low |

Q & A

Q. What are the established synthetic routes for 7-methoxy-8-methyl-3-phenyl-4H-chromen-4-one, and how are intermediates characterized?

The compound is typically synthesized via Claisen-Schmidt condensation or Mannich reactions. For example, substituted chromenones can be prepared by cyclization of hydroxylated precursors under acidic conditions. Intermediates are characterized using FTIR (e.g., carbonyl stretch at ~1647 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.39–8.23 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 147) .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is commonly used. Data collection parameters (e.g., Mo-Kα radiation, θ range 2.5–25.0°) and refinement statistics (R-factor < 0.05) ensure structural accuracy. For example, bond lengths and angles of the chromenone core are validated against theoretical models .

Advanced Research Questions

Q. What strategies address low yields or impurities in the synthesis of this compound?

- Reaction optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) or catalyst loading (e.g., K₂CO₃ in Mannich reactions) .

- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate-petroleum ether) to isolate high-purity crystals .

Q. How can structural modifications enhance the bioactivity of this chromenone derivative?

- Derivatization : Introduce substituents like trifluoromethyl or naphthyloxy groups at position 3 to improve antimicrobial activity .

- Hybridization : Link chromenone cores with pyrazole or thiophene moieties via alkoxy bridges to modulate pharmacokinetic properties .

Q. What experimental designs are used to evaluate the antimicrobial activity of this compound?

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus or E. coli using broth microdilution (e.g., 0.5–128 µg/mL range) .

- Molecular docking : Target enzymes like DNA gyrase (PDB ID: 1KZN) with AutoDock Vina, validating binding affinities (ΔG < −7 kcal/mol) .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Dynamic NMR : Analyze temperature-dependent ¹H NMR to detect tautomerism or rotational barriers (e.g., methoxy group conformation) .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to resolve overlapping peaks in X-ray datasets from polymorphic crystals .

Q. What computational methods predict the physicochemical properties of this compound?

- QSAR modeling : Correlate logP values (e.g., 2.8–3.5 via ChemAxon) with cellular permeability using Gaussian-based DFT calculations .

- ADMET profiling : Predict metabolic stability (e.g., CYP450 inhibition via SwissADME) and toxicity (e.g., Ames test alerts) .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.23 (dd, J = 8 Hz), 7.85 (d, J = 6 Hz), 6.34 (d, J = 6 Hz) | |

| FTIR | 1647 cm⁻¹ (C=O stretch), 1246 cm⁻¹ (C-O-C methoxy) | |

| HRMS (ESI) | m/z 147.1368 [M+H]⁺ (calc. 147.1450 for C₉H₇O₂) |

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value | Reference |

|---|---|---|

| Radiation | Mo-Kα (λ = 0.7107 Å) | |

| R-factor | 0.032 | |

| C-C bond length | 1.395–1.412 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.